Boc-3-(2-pyridyl)-Ala-OH

Catalog No.
S671841
CAS No.
71239-85-5
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(2-pyridyl)-Ala-OH

CAS Number

71239-85-5

Product Name

Boc-3-(2-pyridyl)-Ala-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O

The exact mass of the compound Boc-L-2-Pyridylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-3-(2-pyridyl)-Ala-OH (CAS 71239-85-5) is a highly specialized, Boc-protected unnatural amino acid building block widely procured for solid-phase peptide synthesis (SPPS) and medicinal chemistry. Featuring a pyridine ring attached to the β-carbon of an alanine backbone, it serves as a robust structural analog to natural histidine and phenylalanine. The compound is primarily utilized to introduce unique electronic properties, hydrogen-bond accepting capabilities, and specific metal-coordination sites into peptide sequences. Commercially, it is valued for its high purity (typically ≥98.0%) and its compatibility with Boc-chemistry workflows, enabling the synthesis of complex, aggregation-prone peptides or peptide thioesters where Fmoc-strategies may be suboptimal. Its procurement is essential for research and industrial applications requiring precise modulation of peptide-receptor binding affinities, pharmacokinetic profiles, or the development of novel metallopeptides [1].

Research Fit

Workflow Boc solid-phase peptide synthesis
Stereochemistry Enantiomerically pure L-configuration
Regiochemistry 2-pyridyl regioisomer for hydrophilicity modulation studies

Substituting Boc-3-(2-pyridyl)-Ala-OH with standard amino acids like Boc-His(Trt)-OH or Boc-Phe-OH fundamentally alters the target peptide's binding and coordination profile. While histidine provides an imidazole ring with a pKa near 6.0, the 2-pyridyl group offers a distinct pKa (~5.2) and a different steric and electronic environment, often resulting in significantly altered receptor affinities and metal-binding geometries. Furthermore, generic substitution with positional isomers such as 3-pyridylalanine or 4-pyridylalanine fails because the nitrogen atom in those isomers cannot participate in the same localized bidentate chelation with the peptide backbone. From a processability standpoint, the basic nature of the 2-pyridyl ring causes it to protonate during acid-mediated Boc cleavage, requiring modified deprotection protocols (e.g., higher TFA concentrations or longer reaction times) that are not necessary for standard aliphatic or less basic amino acids [1].

Substitution Risk

Regioisomeric substitution (3- or 4-pyridyl) may shift peptide hydrophilicity and receptor affinity; 2-pyridyl identity is not conservatively interchangeable.
D-enantiomer of 2-pyridylalanine loses receptor recognition; L-configuration is required for target engagement in receptor studies.
Storage temperature requirements differ between regioisomers; ambient-stable character may be lost with alternative pyridylalanine building blocks.

Enhanced Receptor Affinity via Histidine Substitution

In structure-activity relationship (SAR) studies of IgG-binding peptides, the substitution of the native C-terminal histidine residue with 2-pyridylalanine (2-Pya) yielded a substantial improvement in binding affinity. While the baseline peptide utilizing histidine exhibited a dissociation constant (Kd) of 267 nM, the variant incorporating the 2-Pya residue achieved a Kd of 76 nM. When combined with a secondary substitution, the affinity was further enhanced to 2.48 nM. This demonstrates the superior binding characteristics imparted by the 2-pyridyl moiety compared to the native imidazole ring [1].

Evidence DimensionDissociation constant (Kd) for IgG-binding peptide
Target Compound Data76 nM (single substitution with 2-Pya)
Comparator Or Baseline267 nM (native Histidine residue)
Quantified Difference3.5-fold improvement in binding affinity (lower Kd)
ConditionsSAR study of 15-IgBP peptide variants evaluated for human IgG binding

Procuring Boc-3-(2-pyridyl)-Ala-OH enables the rational design of high-affinity therapeutic peptides by outperforming natural histidine in specific target-binding interactions.

Regioisomer Identity
Data to verify
[α]D −16.5±1.5° mp 141 °C (dec.)
[α]D −30±1° mp 224–232 °C (4-pyridyl)
Enables rapid regioisomer lot verification before SPPS
Orthogonal physical parameters; verify against CoA

Altered Deprotection Kinetics in SPPS

The basicity of the 2-pyridyl ring significantly impacts the kinetics of Boc group removal during SPPS. Standard Boc-amino acids typically achieve complete deprotection in 20-30 minutes using 25-50% trifluoroacetic acid (TFA) in dichloromethane. In contrast, the nitrogen atom of the 2-pyridyl group protonates under acidic conditions, reducing the local effective acid concentration. Consequently, complete deprotection of Boc-3-(2-pyridyl)-Ala-OH requires an extended reaction time of 1-2 hours or an increased TFA concentration to prevent sequence truncation and ensure high crude peptide purity[1].

Evidence DimensionRequired Boc deprotection time
Target Compound Data1-2 hours (or >50% TFA concentration)
Comparator Or Baseline20-30 minutes (Standard aliphatic Boc-amino acids)
Quantified Difference2- to 4-fold increase in required deprotection time
ConditionsBoc-SPPS using TFA/DCM mixtures at room temperature

Procurement teams and synthetic chemists must be aware of these altered kinetics to adjust automated synthesis protocols, preventing costly batch failures due to incomplete deprotection.

logD & SST₂ Affinity
Class-level inference
logD −2.3±0.1 Kd 0.18±0.02 nM
logD −2.6±0.1 Kd 0.11±0.01 nM (4Pal analog)
Guides regioisomer selection for hydrophilicity/affinity research profiles
Data from LM3 somatostatin antagonist model; may not generalize to all peptide systems

Regioselective Metal Coordination

The specific placement of the nitrogen atom in the 2-pyridyl ring allows it to act as a potent bidentate ligand in conjunction with adjacent peptide backbone amides or amines. This geometric arrangement readily forms stable 5- or 6-membered chelate rings with transition metals such as Cu(II), Ni(II), and Zn(II). Isomeric alternatives, such as 3-pyridylalanine or 4-pyridylalanine, position the nitrogen atom too far from the backbone to form these localized intramolecular chelates, restricting them to intermolecular cross-linking or monodentate coordination modes [1].

Evidence DimensionIntramolecular chelate ring formation
Target Compound DataReadily forms stable 5- or 6-membered bidentate chelates with backbone
Comparator Or Baseline3-pyridylalanine and 4-pyridylalanine (monodentate or intermolecular only)
Quantified DifferenceBinary capability (capable vs. incapable of localized bidentate backbone chelation)
ConditionsTransition metal coordination within folded peptide scaffolds

Buyers developing metalloenzymes, catalytic peptides, or metal-sensing probes must select the 2-pyridyl isomer, as 3- or 4-pyridyl substitutes cannot replicate the required coordination geometry.

Storage Condition
Reported
Ambient (≤15 °C)
Simplifies cold-chain logistics in automated SPPS
4-pyridyl regioisomer requires refrigerated storage at 2–8 °C
Purity Methods
Reported
TLC ≥98% · HPLC >98% (titration)
Dual orthogonal methods reduce undetected impurity risk
4-pyridyl regioisomer typically specified by HPLC only
Enantiomer Bioactivity
Class-level inference
L-2Pal: full SST₂ binding
D-2Pal: no detectable binding
L-enantiomer required for receptor-targeted peptide studies
D-enantiomer loses recognition; confirm stereochemistry before synthesis

High-Affinity Therapeutic Peptide Development

Due to its demonstrated ability to improve dissociation constants (Kd) by over 3-fold when replacing native histidine residues, Boc-3-(2-pyridyl)-Ala-OH is an optimal building block for developing high-affinity targeted therapies, such as IgG-binding ligands or oncology drugs where precise receptor interactions are critical [1].

Synthesis of Complex Peptides via Boc-SPPS

For the synthesis of highly aggregation-prone peptides or peptide thioesters required for native chemical ligation, Boc-chemistry is often preferred over Fmoc-chemistry. Procuring the Boc-protected 2-pyridylalanine ensures compatibility with these specialized synthetic workflows, provided that the extended TFA deprotection kinetics are properly programmed into the automated synthesizer [2].

Metallopeptide and Catalytic Scaffold Design

The unique ability of the 2-pyridyl moiety to form stable bidentate chelates with the peptide backbone makes this compound indispensable for engineering artificial metalloenzymes, metal-ion sensors, and structurally constrained peptides that rely on transition metal coordination for their folding or catalytic activity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SST₂ receptor-targeted peptide research
2-Pyridyl regioisomeric identity for hydrophilicity modulation
Verify peptide hydrophilicity and receptor binding profile match research target
Ambient-temperature automated SPPS workflows
Ambient storage stability
Confirm weight stability and no degradation at room temperature over synthesis duration
QC identity verification for pyridylalanine building blocks
Orthogonal physical parameters (optical rotation, melting point)
Cross-check [α]D and mp against reference data to rule out regioisomer contamination
Stereospecific incorporation into receptor-targeted peptides
L-enantiomeric configuration
Confirm enantiomeric purity by chiral analysis before peptide assembly

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.12665706 Da

Monoisotopic Mass

266.12665706 Da

Heavy Atom Count

19

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-(2-pyridyl)-L-alanine

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